4-Methyl-1,3-thiazol-5-amine dihydrochloride
Overview
Description
4-Methyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C4H6N2S . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,3-thiazol-5-amine dihydrochloride consists of a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Derivative Formation
Research has demonstrated various methods for the synthesis of thiazole derivatives, including "4-Methyl-1,3-thiazol-5-amine dihydrochloride." These compounds serve as precursors for further chemical modifications, leading to the formation of diverse classes of compounds such as [1,3]thiazolo[4,5-b]pyridines and [1,3]thiazolo[4,5-d][1,2,3]triazines via reactions like the Friedlander synthesis (Thomae et al., 2008).
Molecular and Electronic Structure Investigations
Studies have also explored the molecular and electronic structures of thiazole derivatives. For example, the molecular geometry, vibrational frequencies, and electronic properties of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine have been characterized using various spectroscopic methods and computational analyses (Özdemir et al., 2009).
Biological Activities and Applications
Antibacterial Activity
Some thiazole derivatives have been synthesized and evaluated for their antibacterial properties. For instance, a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines demonstrated potential as antibacterial agents (Etemadi et al., 2016).
Antimicrobial and Antiproliferative Properties
Schiff bases derived from 1,3,4-thiadiazole compounds have been shown to possess both antimicrobial and antiproliferative properties, indicating their potential in developing new therapeutic agents (Gür et al., 2020).
Chemical Properties and Reactivity
Reactivity and Functionalization
The reactivity of thiazole derivatives allows for their functionalization and the formation of compounds with varied biological activities. The synthesis and characterization of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, for example, have explored their role as direct 5-lipoxygenase inhibitors, highlighting the therapeutic potential of such compounds in treating inflammation-related diseases (Suh et al., 2012).
Coordination Compounds and Material Science Applications
The synthesis of coordination compounds derived from thiazole derivatives, such as those involving cobalt(II), nickel(II), and copper(II), underlines the versatility of these compounds in material science and catalysis (Ramírez-Trejo et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-1,3-thiazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.2ClH/c1-3-4(5)7-2-6-3;;/h2H,5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJRBGKTDGDATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3-thiazol-5-amine dihydrochloride | |
CAS RN |
1797246-54-8 | |
Record name | 4-methyl-1,3-thiazol-5-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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